molecular formula C27H40ClN7O2S B12357843 4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride

Cat. No.: B12357843
M. Wt: 562.2 g/mol
InChI Key: OMIJBBMAFVAONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazepane ring, a pyrazine moiety, and a tetracyclic framework, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride involves multiple steps, including the formation of the diazepane ring and the incorporation of the pyrazine moiety. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This enzymatic process allows for the efficient synthesis of chiral 1,4-diazepanes with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. Techniques such as high-performance liquid chromatography (HPLC) for resolution of enantiomers and the use of chiral catalysts can be employed to achieve the desired purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity and selectivity are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride is unique due to its complex tetracyclic structure and the presence of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H40ClN7O2S

Molecular Weight

562.2 g/mol

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride

InChI

InChI=1S/C27H39N7O2S.ClH/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34;/h14-15,19-22,25,31H,3-13,16H2,1-2H3,(H,30,36);1H

InChI Key

OMIJBBMAFVAONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4CCCCC4S3)C5C(C2=O)CCC(N5)N6CCCN(CC6)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.